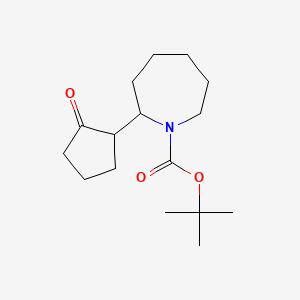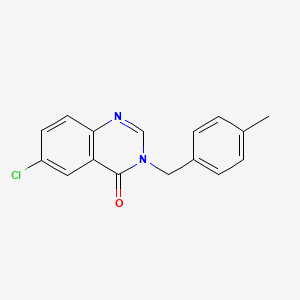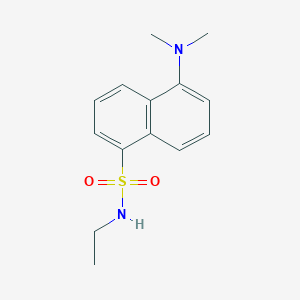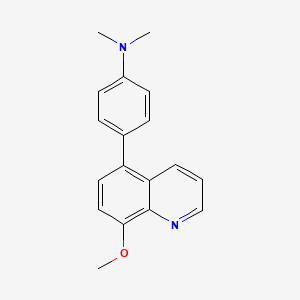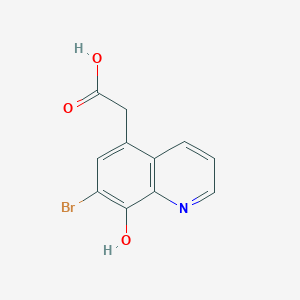
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid is a compound that belongs to the quinoline family, specifically a derivative of 8-hydroxyquinoline. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxy group at the 8th position on the quinoline ring, with an acetic acid moiety attached at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid typically involves the bromination of 8-hydroxyquinoline followed by the introduction of the acetic acid moiety. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromo-8-hydroxyquinoline. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain 5-amino-7-bromo-8-hydroxyquinoline. Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom at the 7th position can be reduced to yield the corresponding hydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid has a wide range of scientific research applications:
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It also shows promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to chelate metal ions and inhibit the formation of amyloid plaques.
Industry: Utilized in the development of new dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid involves several molecular targets and pathways:
Metal Chelation: The hydroxy and acetic acid groups can chelate metal ions, disrupting metal-dependent biological processes.
Enzyme Inhibition: The compound can inhibit various enzymes, including those involved in DNA replication and repair, leading to anticancer effects.
Antimicrobial Activity: The bromine atom enhances the compound’s ability to penetrate microbial cell walls and disrupt essential cellular processes
相似化合物的比较
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the bromine atom and acetic acid moiety, resulting in different biological activities and chemical reactivity.
7-Bromo-8-hydroxyquinoline:
5-Amino-7-bromo-8-hydroxyquinoline: Contains an amino group instead of the acetic acid moiety, leading to different chemical properties and biological activities.
The unique combination of the bromine atom, hydroxy group, and acetic acid moiety in this compound contributes to its distinct chemical reactivity and wide range of applications .
属性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15) |
InChI 键 |
LGRMIUCMCOMGDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
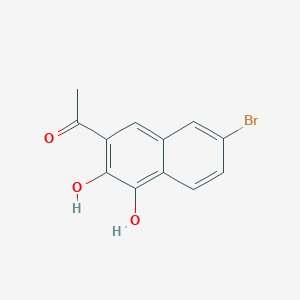
![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)

![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)
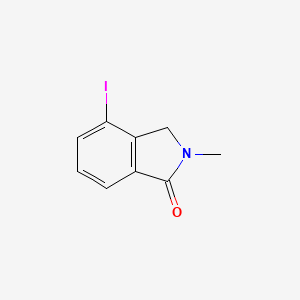
![1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one](/img/structure/B11844853.png)
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
